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Compound of Interest

Compound Name: 1,2-Diphenylpropene

Cat. No.: B3430406 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This document provides a comprehensive guide to the spectroscopic analysis of 1,2-
diphenylpropene, a key aromatic alkene of interest in organic synthesis and medicinal

chemistry. Detailed protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform

Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are presented, along with an

analysis of the expected spectral data. This guide is intended to serve as a practical resource

for the characterization and quality control of 1,2-diphenylpropene in a laboratory setting.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 1,2-diphenylpropene.

Table 1: ¹H NMR Spectroscopic Data of 1,2-
Diphenylpropene
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.40 - 7.20 Multiplet 10H
Aromatic protons

(C₆H₅)

6.85 Singlet 1H Vinylic proton (=CH)

2.20 Singlet 3H Methyl protons (-CH₃)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data of 1,2-
Diphenylpropene

Chemical Shift (δ) ppm Assignment

142.8 Quaternary aromatic carbon

138.0 Quaternary aromatic carbon

136.2 Quaternary vinylic carbon

129.5 Aromatic CH

128.3 Aromatic CH

128.1 Aromatic CH

127.8 Aromatic CH

127.2 Aromatic CH

126.9 Vinylic CH

21.5 Methyl carbon (-CH₃)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Key FTIR Absorption Bands of 1,2-
Diphenylpropene
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Wavenumber (cm⁻¹) Intensity Assignment

3050 - 3020 Medium Aromatic C-H stretch

2920 Weak Aliphatic C-H stretch (methyl)

1600, 1490, 1440 Strong
Aromatic C=C skeletal

vibrations

1650 Medium Alkene C=C stretch

760, 690 Strong
C-H out-of-plane bending

(monosubstituted benzene)

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Fragmentation Data of 1,2-
Diphenylpropene

m/z Relative Intensity (%) Assignment

194 100 [M]⁺ (Molecular Ion)

179 80 [M - CH₃]⁺

178 60 [M - CH₄]⁺

115 50 [C₉H₇]⁺ (indenyl cation)

91 40 [C₇H₇]⁺ (tropylium cation)

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of 1,2-diphenylpropene are provided

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 1,2-
diphenylpropene.

Materials:

1,2-diphenylpropene sample

Deuterated chloroform (CDCl₃)

5 mm NMR tubes

Tetramethylsilane (TMS) internal standard

NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Pipettes and vials

Protocol:

Sample Preparation:

Accurately weigh approximately 10-20 mg of the 1,2-diphenylpropene sample into a

clean, dry vial.

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

Add a small drop of TMS as an internal standard.

Gently agitate the vial to ensure the sample is completely dissolved.

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.
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Tune and match the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Set the appropriate acquisition parameters, including pulse width, acquisition time, and

relaxation delay.

Acquire the ¹H NMR spectrum.

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the TMS signal at 0.00 ppm.

Integrate the peaks and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:

Set the appropriate acquisition parameters for a proton-decoupled ¹³C NMR experiment.

Acquire the ¹³C NMR spectrum.

Process the data similarly to the ¹H spectrum.

Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

Identify the chemical shifts of the carbon signals.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in 1,2-diphenylpropene.

Materials:

1,2-diphenylpropene sample

Potassium bromide (KBr), IR grade

FTIR spectrometer with a KBr pellet press
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Agate mortar and pestle

Protocol:

Sample Preparation (KBr Pellet Method):

Place a small amount (1-2 mg) of the 1,2-diphenylpropene sample into an agate mortar.

Add approximately 100-200 mg of dry KBr powder.

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet-forming die.

Press the die under high pressure (typically 8-10 tons) for a few minutes to form a

transparent or semi-transparent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Process the spectrum by subtracting the background and converting to absorbance or

transmittance.

Identify and label the significant absorption bands.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1,2-
diphenylpropene.

Materials:

1,2-diphenylpropene sample
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A suitable volatile solvent (e.g., dichloromethane or methanol)

Gas chromatograph-mass spectrometer (GC-MS) system

Vials with septa

Protocol:

Sample Preparation:

Prepare a dilute solution of the 1,2-diphenylpropene sample (approximately 1 mg/mL) in

a volatile solvent.

Transfer the solution to a GC vial and seal it with a septum cap.

GC-MS Analysis:

Set the GC parameters, including the injection volume, injector temperature, column type,

and temperature program. A typical program might start at a low temperature and ramp up

to a higher temperature to ensure good separation.

Set the MS parameters, including the ionization mode (Electron Ionization), ionization

energy (70 eV), and mass range to be scanned (e.g., m/z 40-300).

Inject the sample into the GC-MS system.

The sample will be separated by the GC column and then introduced into the mass

spectrometer for ionization and analysis.

Data Analysis:

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to

1,2-diphenylpropene.

Extract the mass spectrum for this peak.

Identify the molecular ion peak and the major fragment ions.
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Propose fragmentation pathways consistent with the observed spectrum.

Visualizations
Experimental Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic analysis of 1,2-diphenylpropene.

Logical Relationship of Spectroscopic Data
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Caption: Interrelation of spectroscopic data for structural confirmation.

To cite this document: BenchChem. [Spectroscopic Analysis of 1,2-Diphenylpropene:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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